molecular formula C11H7BrFN B12861723 3-Bromo-4-(4-fluorophenyl)pyridine

3-Bromo-4-(4-fluorophenyl)pyridine

Cat. No.: B12861723
M. Wt: 252.08 g/mol
InChI Key: ZBGOOWVWIPZJOF-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-fluorophenyl)pyridine is an organic compound with the molecular formula C11H7BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-fluorophenyl)pyridine typically involves the bromination of 4-(4-fluorophenyl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and fluorophenyl groups contribute to its binding affinity and specificity by interacting with the target’s active site through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(4-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorophenyl groups, which enhance its reactivity and binding properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

3-bromo-4-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H

InChI Key

ZBGOOWVWIPZJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)Br)F

Origin of Product

United States

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